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2-Hydroxybenzalpyruvate

Enzyme substrate specificity Naphthalene catabolism Hydratase-aldolase

2-Hydroxybenzalpyruvate (2-HBP; IUPAC: (3E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid) is a pyruvic acid derivative bearing a 2-hydroxybenzylidene substituent at the 3-position with defined E-stereochemistry. It belongs to the hydroxycinnamic acid superclass and functions as the committed ring-cleavage intermediate in the bacterial naphthalene and naphthalenesulfonate catabolic pathways, where it is processed by trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (EC 4.1.2.45) to yield salicylaldehyde and pyruvate.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 90293-62-2
Cat. No. B1236627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxybenzalpyruvate
CAS90293-62-2
Synonyms2-hydroxybenzalpyruvate
4-(2-hydroxyphenyl)-2-oxo-3-butenoic acid
ortho-hydroxybenzalpyruvate
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)C(=O)O)O
InChIInChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14)/b6-5+
InChIKeyHMXOGGUFCBUALL-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxybenzalpyruvate (CAS 90293-62-2): Core Identity and Procurement-Relevant Classification


2-Hydroxybenzalpyruvate (2-HBP; IUPAC: (3E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid) is a pyruvic acid derivative bearing a 2-hydroxybenzylidene substituent at the 3-position with defined E-stereochemistry . It belongs to the hydroxycinnamic acid superclass and functions as the committed ring-cleavage intermediate in the bacterial naphthalene and naphthalenesulfonate catabolic pathways, where it is processed by trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (EC 4.1.2.45) to yield salicylaldehyde and pyruvate . The compound is referenced under KEGG COMPOUND C06203, ChEBI:59354, and MeSH C050641, and has been experimentally produced from 1,2-dihydroxynaphthalene by cell-free extracts of Corynebacterium renale .

Why 2-Hydroxybenzalpyruvate Cannot Be Substituted with Generic Benzalpyruvate Analogs: The Ortho-Hydroxyl Gatekeeper


Despite sharing a common 2-oxobut-3-enoate backbone, benzalpyruvate derivatives are not functionally interchangeable. The ortho-hydroxyl group on 2-HBP is an absolute structural determinant for recognition by the hydratase-aldolase (EC 4.1.2.45) that governs naphthalene catabolic flux: unsubstituted benzylidenepyruvate is not a substrate for this enzyme in the physiologically relevant forward (cleavage) direction . Even among hydroxylated congeners, the number and position of ring hydroxyls produce large differences in enzyme affinity, with Km values spanning nearly two orders of magnitude across the series 2-HBP, 2,4-dihydroxybenzalpyruvate, and 2,6-dihydroxybenzalpyruvate . Furthermore, the ortho-hydroxyl directs cleavage to salicylaldehyde—a pathway-specific product—whereas the 2-carboxy analog (phenanthrene pathway) yields 2-carboxybenzaldehyde via a distinct aldolase (EC 4.1.2.34) . Substituting 2-HBP with any close structural analog therefore risks either complete loss of enzyme substrate recognition or redirection of metabolic output, compromising experimental reproducibility and biocatalytic specificity.

Quantitative Differentiation Evidence for 2-Hydroxybenzalpyruvate Against Its Closest Structural Analogs


Substrate vs. Non-Substrate: Ortho-Hydroxyl Requirement for EC 4.1.2.45 Forward Reaction

Unsubstituted benzylidenepyruvate (the des-hydroxy analog) is not accepted as a substrate in the forward hydration-aldol cleavage reaction by EC 4.1.2.45 hydratase-aldolase, despite the enzyme's ability to synthesize it in the reverse condensation direction. 2-HBP (trans-o-hydroxybenzylidenepyruvate) serves as the natural, kinetically competent substrate for this enzyme . This establishes an absolute functional requirement for the ortho-hydroxyl group that no unsubstituted benzalpyruvate analog can fulfill.

Enzyme substrate specificity Naphthalene catabolism Hydratase-aldolase

Enzyme Affinity: 2-HBP Km = 0.009–0.017 mM vs. Benzylidenepyruvate Km = 0.4 mM

BRENDA-curated kinetic data reveal that 2-HBP exhibits approximately 23- to 44-fold higher apparent affinity for EC 4.1.2.45 hydratase-aldolase compared with its des-hydroxy analog benzylidenepyruvate. The lowest reported Km for 2-HBP is 0.009 mM (tHBP HA B isoform, pH 8.1, 30°C), compared with benzylidenepyruvate at 0.4 mM (pH 7.0, enzyme form unspecified) . Even the higher-affinity tHBP HA A isoform registers a Km of 0.003 mM for 2-HBP, placing it approximately 133-fold tighter than benzylidenepyruvate .

Michaelis-Menten kinetics Enzyme affinity Substrate profiling

Hydroxylation Pattern Fine-Tuning: Km Hierarchy Across Mono- and Dihydroxy Benzalpyruvates

Within the hydroxylated benzalpyruvate series, enzyme affinity is exquisitely sensitive to the hydroxylation pattern. At pH 7.0, BRENDA data show: 2-HBP Km = 0.017 mM; 2,4-dihydroxybenzalpyruvate Km = 0.015 mM; and 2,6-dihydroxybenzalpyruvate Km = 0.006 mM . The 2,6-dihydroxy analog binds approximately 2.8-fold more tightly than 2-HBP, while the 2,4-dihydroxy analog is roughly equipotent. This rank order (2,6-diOH > 2,4-diOH ≈ 2-OH) demonstrates that an additional hydroxyl at the 6-position enhances affinity, whereas hydroxylation at the 4-position offers minimal incremental benefit over the mono-ortho-hydroxy substitution of 2-HBP. Critically, the ortho-hydroxyl remains the non-negotiable minimum: its absence (benzylidenepyruvate, Km = 0.4 mM) causes affinity collapse .

Structure-activity relationship Substrate specificity Hydroxylation pattern

Pathway-Specific Product Output: Salicylaldehyde vs. 2-Carboxybenzaldehyde

2-HBP aldol cleavage by EC 4.1.2.45 yields salicylaldehyde and pyruvate—a reaction diagnostic of the naphthalene upper pathway . In contrast, the structurally analogous intermediate from the phenanthrene degradation pathway, trans-2'-carboxybenzalpyruvate (bearing a 2-carboxy rather than 2-hydroxy substituent), is processed by a different aldolase (EC 4.1.2.34) to yield 2-carboxybenzaldehyde and pyruvate . These two enzymes share no detectable cross-activity: EC 4.1.2.34 does not act on 2-HBP, and BRENDA annotation confirms no activity of EC 4.1.2.34 with trans-2'-hydroxycinnamate or benzalpyruvate . This pathway-level orthogonality means that 2-HBP and 2-carboxybenzalpyruvate are not interchangeable in metabolic flux studies or in biocatalytic cascades where the aldehyde product identity determines downstream chemistry.

Metabolic pathway specificity Ring-cleavage product PAH degradation

Enzyme Isoform Discrimination: Differential PCMB Sensitivity and Km Bimodality

In Sphingomonas paucimobilis TA-2, two distinct tHBP hydratase-aldolase isoforms (tHBP HA A and tHBP HA B) were purified and shown to differ both in Km for 2-HBP and in sensitivity to the cysteine-modifying inhibitor p-chloromercuribenzoate (PCMB). tHBP HA A exhibits a Km of 0.003 mM and is PCMB-insensitive, whereas tHBP HA B exhibits a Km of 0.009 mM and is strongly inhibited by PCMB . This bimodality is not observed with benzylidenepyruvate, which is not a substrate for either isoform in the forward reaction. 2-HBP is thus uniquely capable of resolving isoform-level functional differences in naphthalene-degrading bacterial strains, making it the essential probe substrate for biochemical discrimination of the HA A vs. HA B enzyme classes.

Enzyme isoform profiling Inhibitor sensitivity Biochemical characterization

Procurement-Driven Application Scenarios for 2-Hydroxybenzalpyruvate Based on Quantitative Evidence


Enzymatic Assay Standard for EC 4.1.2.45 Hydratase-Aldolase Activity Quantification

2-HBP is the obligate native substrate for spectrophotometric or HPLC-based activity assays of trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (EC 4.1.2.45). Unlike benzylidenepyruvate, which is not turned over in the forward direction, 2-HBP is cleaved to salicylaldehyde and pyruvate with a well-characterized Km of 0.009–0.017 mM under standard conditions (pH 7.0–8.1, 30°C) . This makes it the only reliable substrate for quantifying enzyme activity in naphthalene-degrading bacterial strains, for screening recombinant enzyme variants, and for inhibitor dose-response studies where PCMB sensitivity (isoform-dependent) is the readout .

SAR Probe for Hydroxylation-Dependent Substrate Recognition in the Benzalpyruvate Series

2-HBP serves as the mono-ortho-hydroxy reference compound in structure-activity relationship (SAR) panels investigating the role of aromatic ring hydroxylation on EC 4.1.2.45 substrate affinity. With a Km of 0.017 mM (pH 7.0), it occupies the intermediate-affinity position between the tighter-binding 2,6-dihydroxy analog (Km = 0.006 mM) and the weakly recognized benzylidenepyruvate (Km = 0.4 mM) . This graded affinity series—spanning ~67-fold—enables quantitative assessment of incremental hydroxyl contributions to binding energy, making 2-HBP the essential baseline from which additive or synergistic hydroxyl effects are measured.

Metabolic Pathway Authenticity Control in Naphthalene Biodegradation Studies

In microbial naphthalene degradation research, 2-HBP is the definitive pathway-authenticity marker because its aldol cleavage product, salicylaldehyde, is the entry metabolite to the salicylate lower pathway . By contrast, the phenanthrene-pathway intermediate 2-carboxybenzalpyruvate yields 2-carboxybenzaldehyde via a non-cross-reactive aldolase (EC 4.1.2.34) . Using 2-HBP as the supplied intermediate in resting-cell or cell-free extract assays therefore ensures that observed metabolic flux is attributable to the naphthalene (not phenanthrene) degradation route—critical when studying mixed-PAH contaminated environments or when verifying the substrate range of newly isolated bacterial strains.

Isoenzyme Discrimination Probe for Hydratase-Aldolase Isoforms HA A and HA B

2-HBP uniquely resolves the two trans-o-hydroxybenzylidenepyruvate hydratase-aldolase isoforms found in Sphingomonas paucimobilis TA-2 and related naphthalenesulfonate degraders: tHBP HA A (Km = 0.003 mM, PCMB-insensitive) and tHBP HA B (Km = 0.009 mM, PCMB-inhibited) . No other benzalpyruvate analog—including benzylidenepyruvate, 2,4-dihydroxybenzalpyruvate, or 2,6-dihydroxybenzalpyruvate—has been demonstrated to reveal this isoform-level functional dichotomy. Procurement of authentic 2-HBP is therefore essential for laboratories characterizing the genetic diversity and regulatory control of nah operon-encoded catabolic enzymes across environmental bacterial isolates.

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